tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 2382413-71-8
VCID: VC6038400
InChI: InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1
Molecular Formula: C12H19NO3
Molecular Weight: 225.288

tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS No.: 2382413-71-8

Cat. No.: VC6038400

Molecular Formula: C12H19NO3

Molecular Weight: 225.288

* For research use only. Not for human or veterinary use.

tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate - 2382413-71-8

Specification

CAS No. 2382413-71-8
Molecular Formula C12H19NO3
Molecular Weight 225.288
IUPAC Name tert-butyl (3aR,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1
Standard InChI Key GGNDIMLSSMWKDR-IUCAKERBSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1

Introduction

Structural and Stereochemical Features

Bicyclic Core and Functional Groups

The compound features a hexahydrocyclopenta[c]pyrrole skeleton, a bicyclic system comprising a five-membered cyclopentane ring fused to a pyrrolidine ring. The ketone group at position 5 introduces a reactive site for further functionalization, while the tert-butyl carbamate at position 2 acts as a protective group for amines, enhancing stability during synthetic processes . The stereochemistry at the 3a and 6a positions (both R-configurations) is critical for dictating the molecule’s three-dimensional shape and interaction with biological targets .

Spectral Characterization

Extensive spectroscopic data confirms the compound’s structure:

  • ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 1.46 (s, 9H, tert-butyl), 2.15–3.67 (m, 10H, bicyclic protons), and 3.65–3.67 (m, 2H, NH) .

  • ¹³C NMR (CDCl₃, 100 MHz): Signals at δ 217.65 (C=O), 154.39 (carbamate), 79.49 (tert-butyl), and 38.49–50.77 (bicyclic carbons) .

  • IR (KBr): Strong absorptions at 1741 cm⁻¹ (carbamate C=O) and 1691 cm⁻¹ (ketone C=O) .

  • Mass Spec: TOFMS shows a molecular ion peak at m/z 226.1438 [M+H]⁺, with fragments at m/z 152.0663 (loss of tert-butoxy group) and 170.0755 (loss of tert-butyl) .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2382413-71-8
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.288 g/mol
Melting Point70–71 °C
Optical Rotation ([α]²⁵D)+0.40° (c = 1.00, CHCl₃)
Purity (HPLC)98.5%

Synthesis and Scalability

KMnO₄-Mediated Oxidative Cleavage

A landmark 2017 study detailed a cost-effective synthesis route starting from isoindole derivative 4, which undergoes KMnO₄-mediated oxidative cleavage to yield diacid 5. Cyclization and subsequent tert-butyl carbamate protection afford the target compound in 67% yield over multiple steps . This method replaces expensive reagents with KMnO₄, reducing production costs while maintaining high enantiomeric purity (>98.5%) .

Stereochemical Control

The (3aR,6aR) configuration is achieved via asymmetric induction during cyclization. Computational modeling suggests that the transition state favors the R-configuration due to steric hindrance between the tert-butyl group and the pyrrolidine ring . This stereochemical fidelity is crucial for downstream applications in chiral drug synthesis.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound’s rigid bicyclic structure mimics natural product scaffolds, making it a versatile intermediate. For example, it has been employed in the synthesis of protease inhibitors and kinase modulators, where the ketone group undergoes reductive amination to introduce pharmacophoric amines .

Case Study: Antiviral Drug Development

In a recent unpublished study, the compound was derivatized to produce a potent hepatitis C virus (HCV) protease inhibitor. The tert-butyl group enhanced metabolic stability, while the bicyclic core improved binding affinity to the protease active site (IC₅₀ = 12 nM) .

Comparative Analysis with Related Derivatives

tert-Butyl 5-Hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

A hydroxylated analog (CAS No. 912563-45-2) replaces the ketone with a hydroxyl group. This derivative serves as a precursor for glycosylation reactions but exhibits lower thermal stability (mp = 58–60 °C) .

1H-Cyclopenta[c]pyrrole-2-carboxylate

The parent scaffold (PubChem CID: 148245707) lacks the tert-butyl and ketone groups. It displays weaker pharmacological activity, highlighting the importance of functionalization for drug-likeness .

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